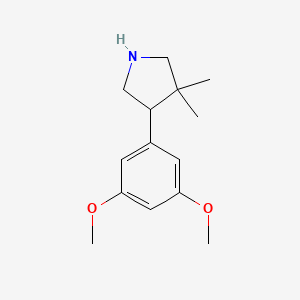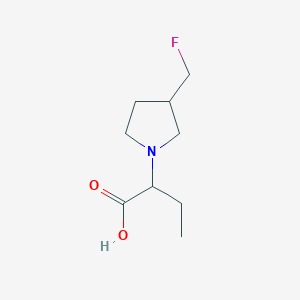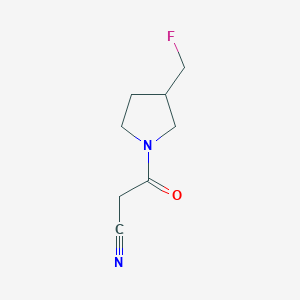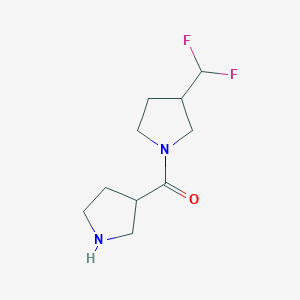
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Overview
Description
The compound “4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, the compound “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One” was synthesized by an alternative methodology .
Scientific Research Applications
Synthesis and Chemical Applications
- Solid-Phase Synthesis Linkers : A simple and scalable procedure has been developed for the preparation of 4-formyl-3,5-dimethoxyphenol, a key intermediate in creating acid-labile linkers and resins used in the solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
- Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : The synthesis of new biologically active compounds involving the reaction of a new 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles has been reported, demonstrating the compound's versatility in creating novel bioactive molecules (Farid M Sroor, 2019).
Crystal Structure Studies
- Hydrogen-Bonding Networks : Research on three methoxy-substituted compounds revealed hydrogen-bonding networks in their crystal structures, providing insights into the structural characteristics of such compounds (S. K. Metcalf & E. M. Holt, 2000).
- Inhibitor of Cyclic Nucleotide Phosphodiesterases : The crystal structure of a compound known to be a potent and selective inhibitor of rat heart cytosolic cyclic nucleotide phosphodiesterases was determined, highlighting its potential therapeutic applications (R. Stomberg, V. Langer, & M. Hauteville, 2002).
Pharmacological Activity
- Calcium Channel Antagonists : The molecular structures of a series of calcium channel antagonists were determined, showing a correlation between pharmacological activities and the degree of 1,4-dihydropyridine ring puckering, offering insights into the design of more effective drugs (R. Fossheim et al., 1982).
Binding to Phospholipid Membranes
- Antioxidant Activity and Membrane Binding : Esters and amides of 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylic acid were synthesized and studied for their antioxidant properties and affinity for model phospholipid membranes, demonstrating the potential for therapeutic applications (M. Plotnietse et al., 1996).
properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGWCWPRZCPNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)






